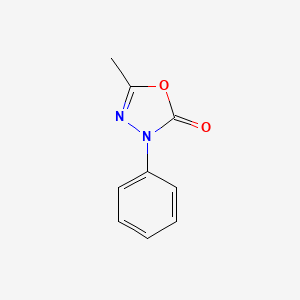

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one (hereafter referred to as 3a) is a heterocyclic compound featuring a five-membered oxadiazole ring with a methyl group at the 5-position and a phenyl group at the 3-position. This compound is synthesized via the reaction of 3-phenylsydnone with bromine in acetic anhydride, involving a bromocarbonylhydrazine intermediate . The improved protocol achieves 75% yield with minimal impurities (e.g., 5-bromomethyl derivative 3b) . Its structure has been validated through IR, NMR, and elemental analysis .

3a serves as a precursor for electrophilic aromatic substitution reactions, enabling the synthesis of derivatives with varied substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carbonyl compounds. One common method is the reaction of 2-phenylacetohydrazide with acetic anhydride under reflux conditions. The reaction proceeds as follows:

Step 1: 2-Phenylacetohydrazide is reacted with acetic anhydride.

Step 2: The mixture is heated under reflux for several hours.

Step 3: The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

Oxidation: Oxadiazole N-oxides.

Reduction: Reduced heterocyclic compounds.

Substitution: Functionalized oxadiazole derivatives.

Scientific Research Applications

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one varies depending on its application:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Table 1: Key Structural Derivatives of 1,3,4-Oxadiazol-2(3H)-ones

*Yields vary based on substituents.

Key Observations :

- Substituent Impact : Bulky or electron-withdrawing groups (e.g., 4-ClPh in 3h ) enhance thermal stability (higher melting points) .

- Synthetic Efficiency : Acid chlorides generally yield higher-purity products (e.g., 3f , 95% yield) compared to bromine-mediated methods .

- Biological Relevance: 5-Phenoxy derivatives (e.g., 5-(2,4-Difluorophenoxy)) exhibit potent fatty acid amide hydrolase (FAAH) inhibition with peripheral selectivity .

Pharmacological and Physicochemical Properties

Key Findings :

Biological Activity

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one, a member of the oxadiazole family, has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in cancer treatment and as an inhibitor of various enzymes involved in critical biological pathways.

The compound has the following chemical characteristics:

- Molecular Formula : C10H8N2O2

- Molecular Weight : 188.18 g/mol

- Density : 1.6 g/cm³

- Melting Point : Not available

This compound functions primarily as an inhibitor of Notum carboxylesterase, which negatively regulates the Wnt signaling pathway. This pathway is crucial for various cellular processes including cell proliferation and differentiation. By inhibiting Notum, this compound may enhance Wnt signaling, potentially leading to anti-cancer effects .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance:

- IC50 Values : Various analogues have shown IC50 values ranging from 2.1 µM to over 100 µM against different cancer types .

Inhibition of Enzymatic Activity

The compound has been identified as a potent inhibitor of Notum with an IC50 value of approximately 2.1 µM. This inhibition is significant for therapeutic strategies targeting diseases where Wnt signaling is dysregulated .

Viral Entry Inhibition

Recent studies have explored the antiviral potential of this compound derivatives against SARS-CoV-2. Some derivatives demonstrated enhanced binding affinity to the ACE2 receptor compared to standard compounds like honokiol. For example:

- Binding Affinity : A derivative showed a KD value of 6.87 µM with ACE2, indicating strong inhibitory activity against viral entry .

Study on Notum Inhibition

In a study focused on optimizing inhibitors of Notum carboxylesterase, researchers synthesized various analogues of this compound. The findings revealed that specific substitutions on the phenyl ring significantly affected potency:

| Compound | IC50 (µM) | Comments |

|---|---|---|

| Unsubstituted | 41 | Benchmark compound |

| Para-Cl | 2.1 | Strongest inhibitor |

| Meta-F | >100 | Loss of activity |

This study highlighted the importance of structural modifications in enhancing biological activity .

Antiviral Activity Assessment

A series of honokiol analogues incorporating the oxadiazole moiety were evaluated for their ability to inhibit SARS-CoV-2 entry:

| Compound | IC50 (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| Honokiol Derivative | 9.82 | -65.339 |

| Control Compound | 50 | -55.000 |

These results suggest that modifications can significantly enhance antiviral properties and binding stability .

Q & A

Q. Basic: What are the common synthetic routes for 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one?

Answer:

The compound is typically synthesized via cyclization reactions. A widely used method involves the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes chloroformylation to form intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde. Subsequent one-pot three-component condensation reactions with hydrazine derivatives yield the oxadiazole core .

| Method | Key Reagents/Conditions | Intermediate | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF, reflux | 5-Chloro-3-methyl-1-aryl-dihydropyrazole | |

| One-Pot Condensation | Hydrazine hydrate, ethanol, 80–90°C | 1,3,4-Oxadiazole ring formation |

Q. Advanced: How can reaction conditions be optimized to improve yield and purity in oxadiazole synthesis?

Answer:

Optimization involves:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Gradual heating (70–90°C) minimizes side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves by-products from the oxadiazole core .

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- X-ray crystallography : Determines bond lengths (e.g., C–N = 1.34 Å) and hydrogen bonding (N–H⋯N interactions) in the crystal lattice .

- NMR :

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C–N (1240–1280 cm⁻¹) .

Q. Advanced: How do structural modifications influence biological activity in oxadiazole derivatives?

Answer:

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) at the phenyl ring enhance antimicrobial activity by increasing electrophilicity .

- Bioisosteric replacements : Replacing the phenyl group with heteroaromatic rings (e.g., pyridine) alters solubility and target binding .

- Case study : 5-(2,4-Dichlorophenyl)-substituted oxadiazoles show herbicidal activity due to enhanced lipid membrane penetration .

Q. Basic: What are the known biological activities of this compound?

Answer:

Preliminary screens indicate:

- Antimicrobial activity : Moderate inhibition against S. aureus (MIC = 32 µg/mL) via membrane disruption .

- Enzyme inhibition : Competitive inhibition of cyclooxygenase-2 (IC₅₀ = 18 µM) due to hydrophobic interactions with the active site .

Q. Advanced: How can computational methods predict reactivity or stability of this oxadiazole derivative?

Answer:

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the oxadiazole ring’s C2 position is prone to nucleophilic attack .

- Molecular docking : Simulate binding affinities with target proteins (e.g., COX-2) to guide SAR studies .

Q. Basic: What are the stability considerations for handling this compound?

Answer:

- Thermal stability : Decomposes above 200°C; store below 25°C in inert atmospheres .

- Light sensitivity : Degrades under UV exposure; use amber glassware for storage .

- Hydrolysis : Susceptible to aqueous acid/base conditions; avoid prolonged contact with moisture .

Q. Advanced: How to resolve contradictions in reported synthetic yields or spectral data?

Answer:

- Reproducibility checks : Verify reagent purity (e.g., hydrazine hydrate ≥98%) and reaction atmosphere (N₂ vs. air) .

- Analytical validation : Cross-validate NMR data with DEPT-135 to distinguish CH₂ and CH₃ groups .

- Crystallographic validation : Compare experimental X-ray data (e.g., C–C bond lengths ±0.003 Å) with computational models .

Q. Basic: What are the applications of this compound in material science?

Answer:

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺) due to lone pairs on nitrogen and oxygen .

- Polymer additives : Enhances thermal stability in polyesters by radical scavenging .

Q. Advanced: How to design derivatives for targeted drug delivery?

Answer:

- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) at the methyl position for pH-dependent release .

- Nanocarrier conjugation : Attach polyethylene glycol (PEG) chains to improve bioavailability and reduce cytotoxicity .

Properties

CAS No. |

28740-63-8 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-methyl-3-phenyl-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-7-10-11(9(12)13-7)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

ZOOHSVUIPYTRCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.